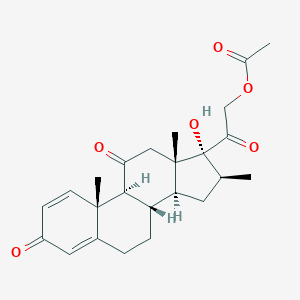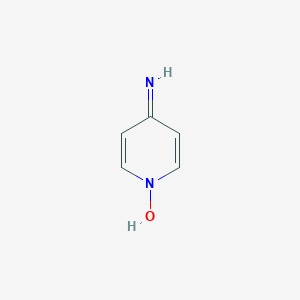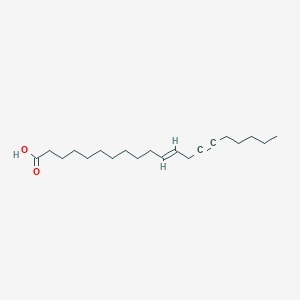
Methylindolin-4-carboxylat
Übersicht
Beschreibung
Methyl indoline-4-carboxylate (MICA) is an organic compound that has been studied extensively due to its unique properties and potential applications in various scientific fields. MICA is a white, odorless, crystalline solid that is soluble in water and alcohol. It is a derivative of the carboxylic acid family, and is often used as an intermediate in organic synthesis. MICA has been found to possess a wide range of biochemical and physiological effects, and is being studied for its potential applications in medicine, biochemistry, and other scientific fields.
Wissenschaftliche Forschungsanwendungen
Rolle bei der Synthese von Indolderivaten
Indolderivate, einschließlich Methylindolin-4-carboxylat, spielen eine wichtige Rolle bei der Synthese verschiedener biologisch aktiver Verbindungen . Sie werden zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper eingesetzt . Die Bedeutung dieses wichtigen Ringsystems hat zur Untersuchung neuartiger Synthesemethoden geführt .
Biologische Aktivität
Indolderivate, wie this compound, zeigen verschiedene biologisch wichtige Eigenschaften . In den letzten Jahren haben sie aufgrund ihrer Anwendung als biologisch aktive Verbindungen zunehmend Aufmerksamkeit erlangt .
Rolle in der Forschung zu Darmbakterien-abgeleitetem Indol
Indol und seine Derivate sind Metaboliten, die durch den Stoffwechsel von Tryptophan gebildet werden, der von Darmmikroorganismen katalysiert wird . Indol und seine Derivate erhalten die Darmhomöostase und beeinflussen den Leberstoffwechsel sowie die Immunantwort, indem sie Kernrezeptoren aktivieren, die Produktion von Darmhormonen regulieren und die biologischen Wirkungen von Bakterien als Signalmoleküle beeinflussen .
Verwendung bei der Synthese anderer relevanter Strukturen
3,4-Dihydro-2(1H)-pyridone (3,4-DHPo) und ihre Derivate sind bevorzugte Strukturen, die aufgrund ihrer biologischen Aktivität gegenüber einer breiten Palette von Zielen an Relevanz gewonnen haben . Sie sind besonders wichtig als synthetische Vorläufer einer Vielzahl von Verbindungen mit ausgeprägter biologischer Aktivität .
Rolle bei der nicht-konventionellen Synthese
Neben der konventionellen mehrkomponentigen Synthese des genannten Heterocyclus werden nicht-konventionelle Verfahren überarbeitet, die die zunehmende Effizienz demonstrieren und es ermöglichen, Reaktionen in Abwesenheit von Lösungsmittel durchzuführen
Wirkmechanismus
Safety and Hazards
“Methyl indoline-4-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Acute dermal toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2,3-dihydro-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWXPFSYLFDFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585692 | |
| Record name | Methyl 2,3-dihydro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155135-61-8 | |
| Record name | Methyl 2,3-dihydro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 155135-61-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)









![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
